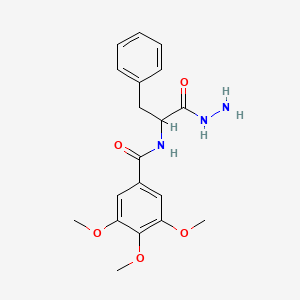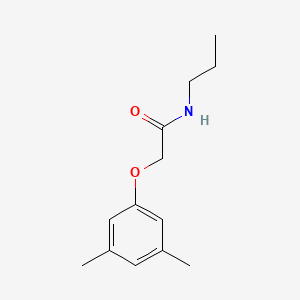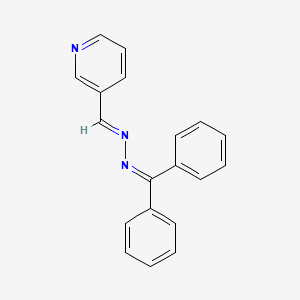
nicotinaldehyde (diphenylmethylene)hydrazone
説明
Nicotinaldehyde (diphenylmethylene)hydrazone, also known as NADPH, is a chemical compound that plays a crucial role in various biochemical processes in living organisms. It is synthesized through a chemical reaction that involves the reduction of the nicotinamide ring of NADP+ to form NADPH. This compound is essential for the proper functioning of many enzymes and metabolic pathways in the body.
作用機序
Nicotinaldehyde (diphenylmethylene)hydrazone acts as a reducing agent in many enzymatic reactions, donating electrons to various molecules and thereby facilitating their transformation. It is also involved in the regeneration of glutathione, which helps to protect cells from oxidative damage. nicotinaldehyde (diphenylmethylene)hydrazone is required for the activity of many enzymes involved in the biosynthesis of fatty acids and steroids, as well as in the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
nicotinaldehyde (diphenylmethylene)hydrazone has a number of important biochemical and physiological effects in the body. It is essential for the proper functioning of many enzymatic reactions, including those involved in the biosynthesis of fatty acids and steroids. nicotinaldehyde (diphenylmethylene)hydrazone is also involved in the detoxification of reactive oxygen species and the regeneration of glutathione, which helps to protect cells from oxidative damage.
実験室実験の利点と制限
Nicotinaldehyde (diphenylmethylene)hydrazone is widely used in scientific research as a cofactor in many enzymatic reactions. Its advantages include its stability, availability, and affordability. However, nicotinaldehyde (diphenylmethylene)hydrazone is not suitable for all types of experiments, and its use may be limited by factors such as the availability of enzymes and the specificity of the reaction being studied.
将来の方向性
There are many potential future directions for research involving nicotinaldehyde (diphenylmethylene)hydrazone. One area of interest is the role of nicotinaldehyde (diphenylmethylene)hydrazone in the regulation of metabolism and energy homeostasis. Another area of interest is the use of nicotinaldehyde (diphenylmethylene)hydrazone as a therapeutic target for diseases such as cancer and diabetes. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of nicotinaldehyde (diphenylmethylene)hydrazone and to explore its potential applications in medicine and biotechnology.
Conclusion:
Nicotinaldehyde (diphenylmethylene)hydrazone, or nicotinaldehyde (diphenylmethylene)hydrazone, is an important chemical compound that plays a crucial role in many biochemical processes in the body. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it is widely used in scientific research. Further research is needed to explore the potential applications of nicotinaldehyde (diphenylmethylene)hydrazone in medicine and biotechnology, and to elucidate the mechanisms underlying its effects in the body.
科学的研究の応用
Nicotinaldehyde (diphenylmethylene)hydrazone is an important cofactor in many enzymatic reactions, including those involved in the biosynthesis of fatty acids and steroids. It is also involved in the detoxification of reactive oxygen species and the regeneration of glutathione, an important antioxidant molecule. nicotinaldehyde (diphenylmethylene)hydrazone is used extensively in scientific research to study the biochemical and physiological effects of various compounds and to investigate the mechanisms underlying diseases such as cancer and diabetes.
特性
IUPAC Name |
(E)-1,1-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)22-21-15-16-8-7-13-20-14-16/h1-15H/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFAJAWORICJV-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N/N=C/C2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



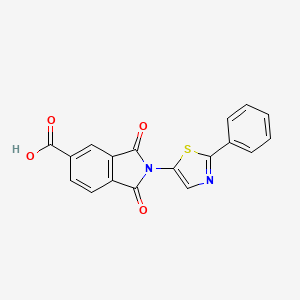

![4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)


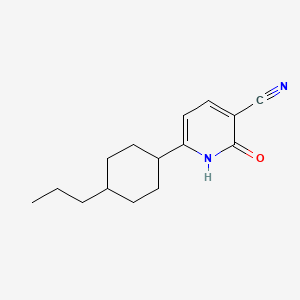
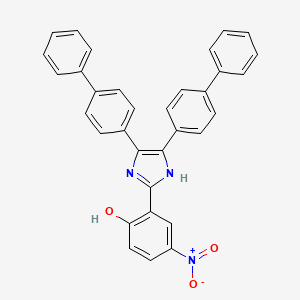
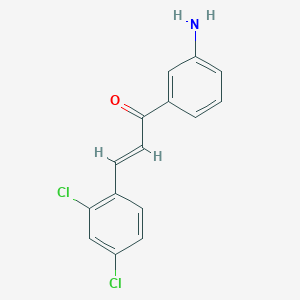
![4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3881509.png)
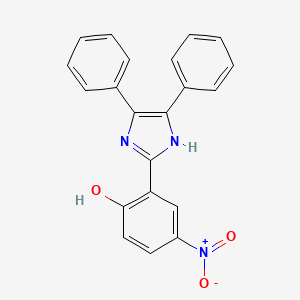
![4-(dimethylamino)-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3881519.png)
